N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide
Description
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group and a dimethylphenyl group. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11-6-7-13(3)14(9-11)16-15(18)17-8-4-5-12(2)10-17/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKIBRGSRHNKTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with 3-methylpiperidine-1-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent such as dichloromethane or tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions: N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nitric acid for nitration at low temperatures; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethylphenyl)-2-(1-piperidinyl)acetamide: This compound has a similar structure but with an acetamide group instead of a carboxamide group.
N-(2,5-dimethylphenyl)-3-methylpiperidine-1-thiocarboxamide: This compound contains a thiocarboxamide group, which may impart different chemical and biological properties.
Uniqueness: The presence of the carboxamide group in this compound makes it unique compared to its analogs, as it influences the compound’s reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
